molecular formula C9H10ClNO B14061886 1-(3-Aminophenyl)-3-chloropropan-1-one

1-(3-Aminophenyl)-3-chloropropan-1-one

Cat. No.: B14061886
M. Wt: 183.63 g/mol
InChI Key: WGOBBGWNFSNXHO-UHFFFAOYSA-N
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Description

1-(3-Aminophenyl)-3-chloropropan-1-one is an organic compound that features both an amino group and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminophenyl)-3-chloropropan-1-one typically involves the reaction of 3-nitroacetophenone with a chlorinating agent, followed by reduction of the nitro group to an amino group. The reaction conditions often include:

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminophenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: 1-(3-Nitrophenyl)-3-chloropropan-1-one.

    Reduction: 1-(3-Aminophenyl)-3-propanol.

    Substitution: 1-(3-Aminophenyl)-3-alkylthio-1-propanone.

Scientific Research Applications

1-(3-Aminophenyl)-3-chloropropan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism by which 1-(3-Aminophenyl)-3-chloropropan-1-one exerts its effects involves interactions with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 1-(3-Aminophenyl)-3-chloropropan-1-one stands out due to its unique combination of functional groups, which allows for versatile chemical modifications and a wide range of applications in different fields.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

1-(3-aminophenyl)-3-chloropropan-1-one

InChI

InChI=1S/C9H10ClNO/c10-5-4-9(12)7-2-1-3-8(11)6-7/h1-3,6H,4-5,11H2

InChI Key

WGOBBGWNFSNXHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)CCCl

Origin of Product

United States

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